![molecular formula C20H19ClN4O3S B12303645 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)
6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« Acide 6H-Thiéno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazépine-6-acétique, 4-(4-chlorophényl)-2-(hydroxyméthyl)-3,9-diméthyl-, ester méthylique, (6S)- » est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Ces composés se caractérisent par leurs structures cycliques contenant au moins un atome autre que le carbone, tel que l’azote, l’oxygène ou le soufre.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de « Acide 6H-Thiéno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazépine-6-acétique, 4-(4-chlorophényl)-2-(hydroxyméthyl)-3,9-diméthyl-, ester méthylique, (6S)- » implique généralement une synthèse organique en plusieurs étapes. Le processus peut commencer par la préparation du noyau thiéno[3,2-f][1,2,4]triazole, suivie de l’introduction du cycle diazépine. Les étapes clés peuvent inclure :
- Des réactions de cyclisation pour former les cycles hétérocycliques.
- Des modifications de groupe fonctionnel pour introduire les groupes acide acétique, chlorophényl, hydroxyméthyl et ester méthylique.
- Une synthèse stéréosélective pour garantir la bonne configuration (6S)-.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie synthétique pour maximiser le rendement et la pureté. Cela pourrait inclure :
- L’utilisation de catalyseurs pour améliorer les vitesses de réaction.
- La mise en œuvre de réacteurs à écoulement continu pour une synthèse à grande échelle.
- Des techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène, modifiant potentiellement les groupes fonctionnels.
Réduction : Élimination d’atomes d’oxygène ou ajout d’atomes d’hydrogène, modifiant la structure du composé.
Substitution : Remplacement d’un groupe fonctionnel par un autre, qui peut être utilisé pour modifier les propriétés du composé.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO₄), peroxyde d’hydrogène (H₂O₂).
Agents réducteurs : Hydrure de lithium et d’aluminium (LiAlH₄), borohydrure de sodium (NaBH₄).
Réactifs de substitution : Halogènes (Cl₂, Br₂), nucléophiles (NH₃, OH⁻).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple :
- L’oxydation pourrait produire des acides carboxyliques ou des cétones.
- La réduction pourrait produire des alcools ou des amines.
- Les réactions de substitution pourraient donner des dérivés halogénés ou d’autres composés fonctionnalisés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions et voies chimiques.
Biologie
En recherche biologique, ce composé peut être étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines et les acides nucléiques. Ses caractéristiques structurelles pourraient en faire un candidat pour la conception et le développement de médicaments.
Médecine
En chimie médicinale, ce composé pourrait être étudié pour ses propriétés pharmacologiques. Ses applications thérapeutiques potentielles pourraient inclure l’action d’inhibiteur enzymatique, d’agoniste/antagoniste de récepteur ou d’autre agent bioactif.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its potential therapeutic applications might include acting as an enzyme inhibitor, receptor agonist/antagonist, or other bioactive agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Les mécanismes potentiels pourraient inclure :
- La liaison aux enzymes et l’inhibition de leur activité.
- L’interaction avec les récepteurs et la modulation de leurs voies de signalisation.
- L’influence sur l’expression des gènes et des protéines impliqués dans divers processus biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzodiazépines : Connues pour leurs effets sédatifs et anxiolytiques.
Triazolobenzodiazépines : Structure similaire mais avec un cycle triazole, souvent utilisées comme anxiolytiques ou hypnotiques.
Thiénodiazépines : Contiennent un cycle thiophène, utilisées dans diverses applications thérapeutiques.
Unicité
Ce qui distingue « Acide 6H-Thiéno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazépine-6-acétique, 4-(4-chlorophényl)-2-(hydroxyméthyl)-3,9-diméthyl-, ester méthylique, (6S)- » est sa combinaison d’éléments structurels de différentes classes de composés.
Propriétés
Formule moléculaire |
C20H19ClN4O3S |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
methyl 2-[7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C20H19ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,14,26H,8-9H2,1-3H3 |
Clé InChI |
HEZGWOQOQFAPLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



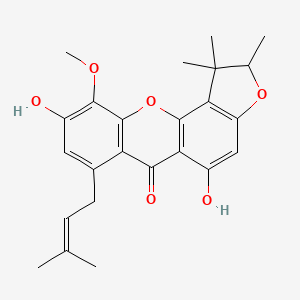

![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)
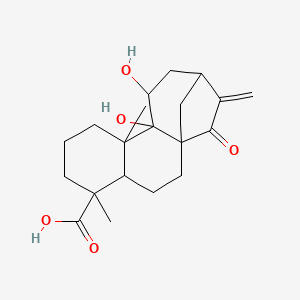
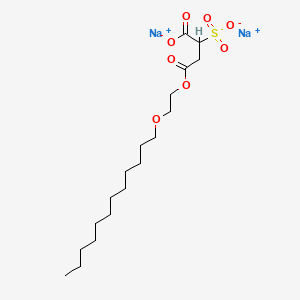
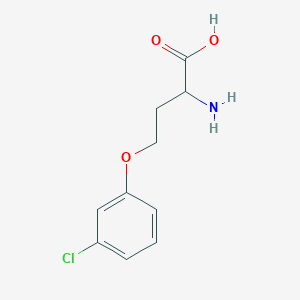
![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

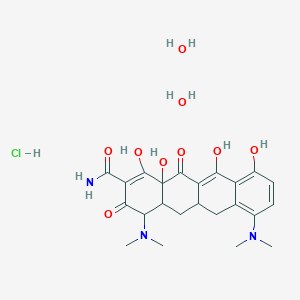
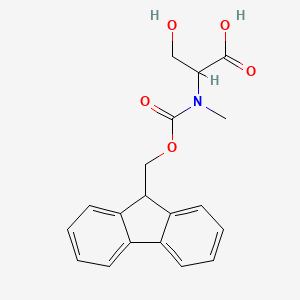
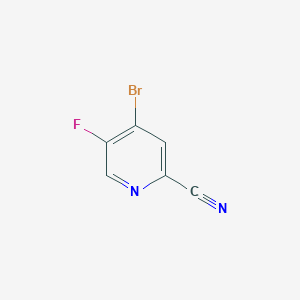
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
